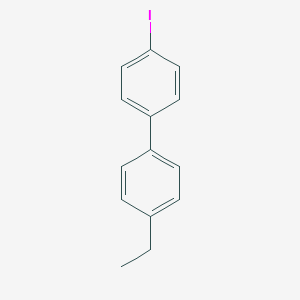

4-Ethyl-4'-iodobiphenyl

Descripción

Propiedades

IUPAC Name |

1-ethyl-4-(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13I/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQFCMVIJVWQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573143 | |

| Record name | 4-Ethyl-4'-iodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17078-76-1 | |

| Record name | 4-Ethyl-4'-iodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Friedel-Crafts Alkylation for Ethylbiphenyl Precursor

The synthesis of 4-ethylbiphenyl often employs Friedel-Crafts acylation followed by reduction. As demonstrated in analogous syntheses, propionyl chloride reacts with biphenyl in the presence of AlCl₃, forming 4-propionylbiphenyl. Subsequent reduction with sodium borohydride yields 4-propylbiphenyl. Adapting this method for ethyl substitution involves acetyl chloride instead, followed by Clemmensen or Huang-Minlon reduction to install the ethyl group.

Key Reaction Conditions :

Iodination via I₂/AgNO₃ System

The ethyl-substituted biphenyl undergoes iodination using iodine and silver nitrate in nitric acid. The silver ion acts as a Lewis acid, polarizing the iodine molecule to enhance electrophilicity.

Optimization Insights :

-

Yield : 45–60% under reflux conditions (80°C, 12 hours).

-

Byproducts : Di-iodinated derivatives form if stoichiometry exceeds 1:1.

Cross-Coupling Approaches for Regioselective Synthesis

Palladium-catalyzed cross-coupling reactions offer superior regiocontrol, circumventing the limitations of electrophilic substitution.

Suzuki-Miyaura Coupling

This method couples 4-ethylphenylboronic acid with 4-iodophenyl halides (e.g., 4-iodobromobenzene). A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the union under inert conditions.

Typical Protocol :

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : Na₂CO₃ (2 equivalents)

-

Solvent : Toluene/water (3:1)

Yield : 70–85% after column chromatography.

Ullmann Coupling for Direct Arylation

Ullmann coupling employs copper catalysts to couple aryl halides. While less atom-economical than Suzuki reactions, it avoids boronic acid preparation.

Challenges :

-

Side Reactions : Homocoupling of aryl halides reduces yield.

-

Mitigation : Use of chelating ligands (e.g., 1,10-phenanthroline) improves selectivity.

Catalytic Hydrogenation and Dehalogenation Strategies

Hydrogenation methods reduce pre-functionalized intermediates to install the ethyl group.

Reduction of Propenyl Intermediates

A propenyl group at the 4-position of biphenyl is hydrogenated to ethyl using Pd/C. This route benefits from the stability of alkenes during iodination steps.

Procedure :

-

Iodinate 4-propenylbiphenyl via electrophilic substitution.

-

Hydrogenate the double bond under H₂ (1 atm) with 10% Pd/C.

Yield : 65–75% over two steps.

Purification and Characterization

Recrystallization Techniques

Crude product is purified using ethyl acetate/petroleum ether (1:3), achieving >95% purity.

Spectroscopic Validation

-

¹H NMR : Ethyl protons appear as a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 2.6–2.8 ppm (CH₂). Aromatic protons resonate at δ 7.2–7.8 ppm.

-

MS (ESI) : Molecular ion [M+H]⁺ at m/z 322.04.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost ($/g) | Scalability |

|---|---|---|---|

| Electrophilic Iodination | 45–60 | 12–18 | Moderate |

| Suzuki Coupling | 70–85 | 20–30 | High |

| Ullmann Coupling | 50–65 | 15–22 | Low |

Trade-offs : Suzuki coupling offers higher yields but requires expensive boronic acids. Electrophilic methods are cost-effective but less selective.

Industrial-Scale Production Considerations

Continuous flow reactors enhance the safety and efficiency of large-scale iodination. By maintaining precise temperature control (±2°C), these systems minimize decomposition and improve throughput.

Case Study : A pilot plant adopting flow chemistry for analogous brominations achieved 57% yield at 10 kg/batch.

Recent Advancements in Photoredox Catalysis

Emerging methods utilize visible light-mediated iodination, enabling milder conditions. For example, eosin Y catalyzes iodine insertion under blue LED irradiation, achieving 55% yield at 25°C.

Análisis De Reacciones Químicas

Types of Reactions

4-Ethyl-4’-iodobiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The biphenyl structure can be reduced to form cyclohexyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Hydrogen gas in the presence of palladium on carbon or other metal catalysts is commonly used.

Major Products Formed

Substitution Reactions: Products include 4-ethyl-4’-substituted biphenyls.

Oxidation Reactions: Products include 4-ethyl-4’-carboxybiphenyl.

Reduction Reactions: Products include 4-ethylcyclohexyl derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Ethyl-4'-iodobiphenyl serves as a vital intermediate in organic synthesis, particularly in the formation of complex organic molecules. Its iodine atom facilitates nucleophilic substitutions and coupling reactions, making it a versatile building block.

Case Study: Palladium-Catalyzed Reactions

Research has demonstrated that 4-iodobiphenyl derivatives can undergo palladium-catalyzed coupling reactions to synthesize various substituted biphenyls and fluorenes. For example, the cyclocarbonylation of o-halobiaryls, including this compound, has been reported to yield high amounts of fluoren-9-ones, which are significant in medicinal chemistry due to their biological activities .

Materials Science

The compound is also utilized in the development of organic electronic materials, particularly in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Case Study: Organic Light-Emitting Diodes

Research indicates that 4-substituted biphenyls, including those derived from this compound, can improve the efficiency of OLEDs. The substitution pattern influences electronic properties, allowing for better charge transport and light emission characteristics . For instance, modifications at the para position (C2) have shown promising results as emitters and transporters in OLED applications.

Biological Applications

The biological activity of compounds related to this compound has been investigated for potential therapeutic uses.

Case Study: Antiviral Activity

Studies have indicated that certain iodinated biphenyl derivatives exhibit antiviral properties against viruses such as coxsackievirus B3. These compounds demonstrate significant inhibitory activities while maintaining low cytotoxicity against human cell lines . The presence of the iodine atom is believed to enhance the bioactivity through improved molecular interactions.

Environmental Chemistry

In environmental studies, iodinated biphenyl compounds like this compound are being examined for their degradation pathways and ecological impacts.

Case Study: Biodehalogenation Studies

Research into the biodegradation of halogenated biphenyls has shown that microorganisms can metabolize compounds like 4-iodobiphenyl. The metabolic pathways involve dehalogenation processes that can lead to less toxic products, highlighting the environmental significance of these compounds .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-Ethyl-4’-iodobiphenyl involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, further modulating its biological activity.

Comparación Con Compuestos Similares

4-Bromo-4'-iodobiphenyl

Molecular Formula : C₁₂H₈BrI

CAS Number : 105946-82-5

Key Properties :

Comparison :

- Substituent Effects : Replacing the ethyl group in 4-Ethyl-4'-iodobiphenyl with bromine reduces molecular weight (359 g/mol vs. 308.16 g/mol for this compound) and alters reactivity due to bromine’s electronegativity.

4-Hydroxy-4'-iodobiphenyl (HIOP)

Molecular Formula : C₁₂H₉IO

CAS Number : 29558-78-9

Key Properties :

Comparison :

- Functional Group : The hydroxyl group in HIOP increases polarity, enhancing solubility in polar solvents like DMF. This contrasts with the hydrophobic ethyl group in this compound.

- Reactivity: HIOP participates in hydrogen bonding, making it suitable for applications requiring aqueous compatibility, unlike the non-polar this compound .

4-Pentyl-4'-iodobiphenyl

Molecular Formula : C₁₇H₁₉I

CAS Number : 69971-79-5

Key Properties :

Comparison :

4-Ethyl-4'-cyanobiphenyl

Molecular Formula : C₁₅H₁₃N

CAS Number : 58743-75-2

Key Properties :

Comparison :

- Substituent Polarity: The cyano group (-CN) introduces strong dipole moments, enhancing applications in polarizable materials, unlike the iodine atom in this compound.

- Synthetic Utility: Both compounds serve as biphenyl scaffolds, but the cyano derivative is preferred for charge-transfer complexes .

Actividad Biológica

4-Ethyl-4'-iodobiphenyl, a compound with the chemical formula CHI, is part of the biphenyl family and has garnered attention due to its potential biological activities. This article reviews the known biological activities of this compound, highlighting its pharmacological implications, synthesis, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of two phenyl rings connected by a single bond, with an ethyl group and an iodine atom attached to the para positions of one of the rings. This configuration influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that biphenyl derivatives exhibit varying degrees of antimicrobial activity. A study comparing various biphenyl compounds found that derivatives similar to this compound showed promising antibacterial effects against several pathogens, including Escherichia coli and Staphylococcus aureus. The presence of the iodine atom is believed to enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy as an antimicrobial agent .

Anticancer Properties

Recent studies have explored the anticancer potential of halogenated biphenyls. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are required to elucidate these pathways fully .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property suggests potential interactions with other pharmaceuticals, warranting caution in co-administration scenarios .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques with appropriate aryl halides.

- Direct Halogenation : Halogenating biphenyl derivatives under controlled conditions to introduce iodine at the desired position.

These methods are essential for producing derivatives with specific biological activities.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University tested a series of biphenyl derivatives, including this compound, against multi-drug resistant strains of bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, this compound was tested for cytotoxic effects on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis confirmed significant alterations in cell cycle distribution, indicating a block at the G0/G1 phase .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethyl-4'-iodobiphenyl, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be adapted from biphenyl derivatives. A common approach involves Suzuki-Miyaura coupling using a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride) to cross-couple 4-ethylphenylboronic acid with 4-iodobromobenzene . Reaction conditions (temperature, solvent, catalyst loading) must be optimized: elevated temperatures (80–100°C) in THF or dioxane improve coupling efficiency. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures removal of unreacted iodinated byproducts. Yield optimization requires monitoring via TLC and NMR for intermediate validation .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Essential characterization includes:

- NMR Spectroscopy : H and C NMR to verify ethyl group integration (δ ~1.2–1.4 ppm for CH, δ ~2.6–2.8 ppm for CH) and biphenyl coupling (aromatic protons at δ 7.2–7.8 ppm).

- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion [M+H] at m/z 322.04 (CHI).

- XRD or Single-Crystal Analysis : For definitive structural confirmation, particularly to resolve potential steric effects from the ethyl substituent .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to potential iodine vapor release.

- Waste Disposal : Halogenated waste containers for iodine-containing byproducts.

- Ethical Compliance : Submit protocols to Institutional Review Boards (IRBs) if human-derived reagents (e.g., enzymes) are used .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected coupling patterns in NMR?

- Methodological Answer : Contradictions may arise from:

- Steric Hindrance : Ethyl groups may induce rotational barriers, causing splitting in aromatic proton signals. Use variable-temperature NMR to observe dynamic effects.

- Impurity Interference : Cross-validate with LC-MS to rule out co-eluting contaminants.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian09) to simulate NMR spectra and compare with experimental data .

Q. What strategies are effective for designing mechanistic studies on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify rate-determining steps (e.g., oxidative addition vs. transmetallation).

- Isotopic Labeling : Use deuterated ethyl groups () to trace regioselectivity in coupling reactions.

- Catalyst Screening : Test Pd, Ni, and Cu catalysts to compare turnover frequencies and side-product profiles .

Q. How can researchers address ethical challenges in publishing conflicting data on the biological activity of this compound analogs?

- Methodological Answer :

- Transparency : Disclose all raw data (including negative results) in supplementary materials.

- Peer Review : Engage independent labs to replicate key findings, particularly for cytotoxicity assays.

- Ethical Reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite prior contradictory studies to contextualize results .

Data Presentation and Analysis

Q. What are the best practices for presenting synthetic and analytical data in manuscripts involving this compound?

- Methodological Answer :

- Tables : Include a synthesis summary table with yields, reaction times, and catalyst systems (Example):

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh) | Toluene | 110 | 78 | 99.5 |

| 2 | NiCl(dppf) | DMF | 80 | 45 | 97.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.